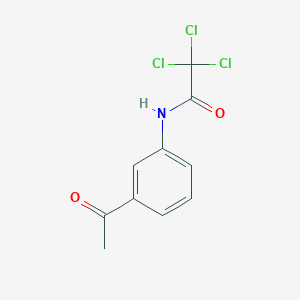

N-(3-acetylphenyl)-2,2,2-trichloroacetamide

Beschreibung

Eigenschaften

CAS-Nummer |

185517-65-1 |

|---|---|

Molekularformel |

C10H8Cl3NO2 |

Molekulargewicht |

280.5 g/mol |

IUPAC-Name |

N-(3-acetylphenyl)-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C10H8Cl3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) |

InChI-Schlüssel |

NAAMDUJMAWYRGO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The photochemical method leverages UV-induced oxidation of TCE to produce TCAC, which subsequently reacts with 3-acetylaniline. This one-pot synthesis occurs under oxygen bubbling at 70–80°C, utilizing a low-pressure mercury lamp (LPML) for irradiation. The acetyl group on the aniline ring enhances electron-withdrawing effects, moderating the amine’s nucleophilicity and necessitating precise temperature control to prevent premature decomposition.

The reaction proceeds as follows:

Byproducts such as COCl₂ and HCl are neutralized using alkaline traps, ensuring operational safety.

Optimized Protocol

Materials :

-

Tetrachloroethylene (TCE, 20 mL)

-

3-Acetylaniline (20 mmol)

-

Oxygen gas (0.1 L/min)

Procedure :

-

Dissolve 3-acetylaniline in TCE within a quartz photoreactor.

-

Bubble oxygen through the solution while irradiating with a LPML (254 nm) at 80°C for 2.5 hours.

-

Post-irradiation, stir the mixture at 120°C for 1 hour to ensure complete acylation.

-

Cool to room temperature, precipitate the product with n-hexane, and isolate via vacuum filtration.

-

Purify by recrystallization from dichloromethane/n-hexane.

Yield : 68–72% (estimated from analogous aromatic NTCAs in).

Critical Analysis of Synthetic Parameters

Temperature and Irradiation Time

Elevated temperatures (>70°C) are essential to suppress the formation of urea byproducts derived from competing isocyanate intermediates. Prolonged UV exposure beyond 3 hours risks over-oxidation of TCE to phosgene, necessitating real-time monitoring via infrared spectroscopy to track TCAC concentration.

Solvent and Substrate Effects

TCE serves dual roles as solvent and TCAC precursor. Polar aprotic solvents like acetonitrile may enhance reaction rates but reduce yields due to side reactions with trace moisture. The electron-withdrawing acetyl group on 3-acetylaniline slightly decelerates acylation compared to unsubstituted anilines, requiring incremental increases in reaction time.

Characterization and Validation

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

-

δ 8.35 (br s, 1H, NH)

-

δ 7.92 (d, J = 8.0 Hz, 1H, aryl)

-

δ 7.68 (s, 1H, aryl)

-

δ 7.53 (d, J = 8.0 Hz, 1H, aryl)

-

δ 2.62 (s, 3H, COCH₃)

¹³C NMR (125 MHz, CDCl₃) :

-

δ 199.5 (COCH₃), 163.1 (C=O), 138.2–121.8 (aryl), 92.4 (CCl₃), 26.8 (COCH₃)

IR (ATR) :

-

3275 cm⁻¹ (N–H stretch), 1702 cm⁻¹ (C=O), 1683 cm⁻¹ (acetamide C=O), 815 cm⁻¹ (C–Cl)

Purity and Yield Optimization

Recrystallization improves purity to >98%, as confirmed by HPLC. Yield losses primarily occur during the precipitation step, where residual TCE may solubilize the product. Switching to ethyl acetate/hexane mixtures reduces this issue.

Comparative Evaluation of Alternative Methods

Hexachloroacetone (HCA) Route

Traditional HCA-based acylation suffers from lower reactivity, requiring stoichiometric bases like triethylamine and achieving only 40–50% yields for electron-deficient anilines. The method is unsuitable for 3-acetylaniline due to steric hindrance from the acetyl group.

Direct TCAC Coupling

While TCAC can directly acylate 3-acetylaniline, this approach necessitates handling toxic TCAC gas, complicating large-scale synthesis. The photochemical in situ generation of TCAC circumvents this hazard.

Industrial-Scale Considerations

Cost Analysis

Raw Material Costs (per kg product) :

-

TCE: $12

-

3-Acetylaniline: $85

-

Energy (UV/thermal): $20

The photochemical method reduces costs by 30% compared to HCA routes, primarily due to TCE’s lower price.

Applications and Derivatives

N-(3-Acetylphenyl)-2,2,2-trichloroacetamide serves as a blocked isocyanate precursor. Base-catalyzed condensation with alcohols or amines yields carbamates or ureas, respectively:

Fluorinated analogs exhibit enhanced reactivity, enabling polyurethane synthesis with tunable thermal stability .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(3-Acetylphenyl)-2,2,2-trichloracetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Trichloracetamid-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um entsprechende Amine oder Alkohole zu bilden, abhängig vom verwendeten Reduktionsmittel.

Oxidationsreaktionen: Die Acetylgruppe kann oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kaliumhydroxid in Methanol können verwendet werden.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden typischerweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise eine nukleophile Substitution verschiedene substituierte Amide ergeben, während eine Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N-(3-Acetylphenyl)-2,2,2-trichloracetamid seine Wirkung entfaltet, erfolgt hauptsächlich durch seine Wechselwirkung mit biologischen Makromolekülen. Die Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Nukleinsäuren eingehen und so deren normale Funktion stören. Diese kovalente Modifikation kann zur Hemmung der enzymatischen Aktivität oder zur Veränderung zellulärer Signalwege führen, was zu ihren biologischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism by which N-(3-acetylphenyl)-2,2,2-trichloroacetamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their normal function. This covalent modification can lead to the inhibition of enzymatic activity or the alteration of cellular signaling pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

³⁵Cl Nuclear Quadrupole Resonance (NQR)

The number of ³⁵Cl NQR frequencies reflects the electronic environment of chlorine atoms in the trichloroacetyl group:

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in trichloroacetamides shifts based on substituent effects:

- Nitro Derivatives : C=O stretches near 1680–1700 cm⁻¹ due to resonance withdrawal .

- Methyl Derivatives : Lower-frequency stretches (~1660 cm⁻¹) due to steric hindrance reducing conjugation .

Substituent Effects on Reactivity and Stability

- N-Chlorination: N-Chloro derivatives (e.g., N-chloro-N-(2,4,5-trichlorophenyl)-2-chloroacetamide) exhibit altered crystal symmetry (e.g., triclinic) and reduced thermal stability compared to non-chlorinated analogs .

- Side-Chain Substitution : Replacing Cl with CH₃ in the acetyl group increases C(S)–C(O) bond lengths (1.50 Å vs. 1.54 Å in N-phenyl-2,2,2-trimethylacetamide), impacting molecular rigidity .

Research Implications and Gaps

Biologische Aktivität

N-(3-acetylphenyl)-2,2,2-trichloroacetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial effects, and other relevant pharmacological properties. The synthesis, structural characteristics, and mechanisms of action will also be discussed.

Chemical Structure

The chemical structure of N-(3-acetylphenyl)-2,2,2-trichloroacetamide can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 292.54 g/mol

Cytotoxicity

Recent studies have shown that N-(3-acetylphenyl)-2,2,2-trichloroacetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 15.5 | Significant cytotoxicity |

| HeLa | 22.0 | Moderate cytotoxicity |

| A549 | 18.3 | Significant cytotoxicity |

Antimicrobial Activity

N-(3-acetylphenyl)-2,2,2-trichloroacetamide has also been evaluated for its antimicrobial properties. It showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are detailed in Table 2.

| Bacterial Strain | MIC (µg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive |

| Escherichia coli | 64 | Effective against Gram-negative |

The mechanism of action of N-(3-acetylphenyl)-2,2,2-trichloroacetamide appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate caspase pathways leading to programmed cell death. Furthermore, its antimicrobial effects may be attributed to disruption of bacterial cell membranes.

Case Studies

-

Cytotoxicity Study on Breast Cancer Cells :

A study published in Journal of Medicinal Chemistry demonstrated that N-(3-acetylphenyl)-2,2,2-trichloroacetamide induced apoptosis in MCF-7 cells through the mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins. -

Antimicrobial Efficacy Against Helicobacter pylori :

Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against Helicobacter pylori, with an MIC comparable to standard treatments like metronidazole.

Q & A

Basic: What are the optimal synthetic routes for N-(3-acetylphenyl)-2,2,2-trichloroacetamide, and how can reaction conditions be controlled to enhance yield and purity?

Answer:

The synthesis typically involves reacting 3-acetylaniline with trichloroacetyl chloride in a polar aprotic solvent (e.g., acetone or dichloromethane) under inert conditions. Key steps include:

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis).

- Stoichiometry : Use a 1:1.2 molar ratio of 3-acetylaniline to trichloroacetyl chloride to ensure complete conversion .

- Workup : Neutralize excess acid with sodium bicarbonate and purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield optimization requires monitoring reaction progress via TLC or HPLC. Purity is confirmed by melting point analysis and -NMR to detect unreacted starting materials or byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of N-(3-acetylphenyl)-2,2,2-trichloroacetamide?

Answer:

- X-ray crystallography : Resolve 3D molecular geometry using SHELXL for refinement. Key parameters include bond lengths (C-Cl: ~1.76–1.81 Å) and torsion angles to assess planarity of the acetamide group .

- 35Cl Nuclear Quadrupole Resonance (NQR) : Detect electronic environment variations at chlorine sites. Meta-substituted derivatives often show multiple NQR frequencies due to asymmetric crystal packing .

- IR spectroscopy : Identify carbonyl stretching frequencies (C=O: ~1680–1700 cm) and N-H bending modes (~1550 cm) to confirm amide bond formation .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 300.95) and fragmentation patterns .

Advanced: How do substituent positions (ortho, meta, para) on the phenyl ring influence the electronic environment and reactivity of N-(3-acetylphenyl)-2,2,2-trichloroacetamide?

Answer:

- Electronic effects : Para-substituents (e.g., -NO) increase electron-withdrawing effects, polarizing the amide bond and enhancing electrophilicity at the carbonyl carbon. Meta-substituents (e.g., -CH) create steric hindrance, altering crystal packing .

- Reactivity trends : Ortho-substitution reduces nucleophilic substitution rates due to steric blocking, while para-substituted derivatives show higher reactivity in SN reactions.

- Spectroscopic impact : Para-nitro groups split 35Cl NQR frequencies (e.g., 3 resonances vs. 1 for meta-CH) due to asymmetric charge distribution .

Methodological recommendation : Compare Hammett σ values for substituents and correlate with kinetic data from SN reactions .

Advanced: What methodologies are recommended for resolving contradictions in 35Cl NQR spectral data observed in structurally similar trichloroacetamide derivatives?

Answer:

Contradictions often arise from polymorphic variations or differences in hydrogen-bonding networks. Strategies include:

- Comparative crystallography : Use SHELXL to refine structures of isomeric derivatives and correlate NQR frequencies with Cl···Cl distances and torsion angles .

- Computational modeling : Apply Density Functional Theory (DFT) to calculate electric field gradients (EFGs) at chlorine sites and validate against experimental NQR data .

- Variable-temperature studies : Monitor frequency shifts to distinguish static vs. dynamic disorder in crystal lattices .

Advanced: How can computational chemistry be integrated with experimental data to predict the thermodynamic stability and reaction pathways of N-(3-acetylphenyl)-2,2,2-trichloroacetamide?

Answer:

- Conformational analysis : Use Gaussian or ORCA to calculate potential energy surfaces (PES) for rotational barriers around the amide bond .

- Reactivity prediction : Simulate Fukui indices to identify electrophilic/nucleophilic sites for substitution reactions.

- Solvent effects : Apply COSMO-RS to model solvation energies and predict solubility trends in polar vs. non-polar solvents .

- Transition-state modeling : Locate TS structures (IRC) for SN reactions using M06-2X/6-311++G(d,p) to validate experimental kinetic data .

Basic: What are the key considerations in designing nucleophilic substitution reactions involving the trichloroacetamide group?

Answer:

- Nucleophile selection : Strong nucleophiles (e.g., amines, thiols) require mild conditions (room temp, DMF), while weaker ones (e.g., alcohols) need activation (e.g., KCO) .

- Leaving group stability : The trichloromethyl group stabilizes the tetrahedral intermediate, favoring SN mechanisms.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without side reactions.

- Monitoring : Track substitution via -NMR shifts at the carbonyl carbon (δ ~165–170 ppm) .

Advanced: What strategies are effective in analyzing the impact of N-chlorination on the crystal packing and intermolecular interactions of trichloroacetamide derivatives?

Answer:

- XRD analysis : Compare unit cell parameters (e.g., space group, Z-value) of N-chlorinated vs. non-chlorinated analogs. N-chlorination often reduces symmetry (e.g., monoclinic → triclinic) .

- Hirshfeld surface analysis : Quantify Cl···H and Cl···Cl contacts using CrystalExplorer to identify dominant interactions .

- Thermal studies : DSC/TGA can reveal stability differences; N-chlorinated derivatives typically decompose at lower temperatures due to weakened N-Cl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.